molecular formula C13H14O2 B2587975 2-Phenylcyclohex-1-ene-1-carboxylic acid CAS No. 108299-04-3

2-Phenylcyclohex-1-ene-1-carboxylic acid

Cat. No.: B2587975
CAS No.: 108299-04-3
M. Wt: 202.253
InChI Key: OSDFYCJQRZZRQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylcyclohex-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylmagnesium bromide with cyclohexanone, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of solvents like diethyl ether and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound with high purity and yield . The use of automated reactors and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenylcyclohex-1-ene-1-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Phenylcyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanecarboxylic acid
  • Phenylacetic acid
  • Cyclohexene-1-carboxylic acid

Uniqueness

2-Phenylcyclohex-1-ene-1-carboxylic acid is unique due to its combination of a phenyl group and a cyclohexene ring with a carboxylic acid group. This structure provides distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2-phenylcyclohexene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDFYCJQRZZRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108299-04-3
Record name 2-phenylcyclohex-1-ene-1-carboxylic acid
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